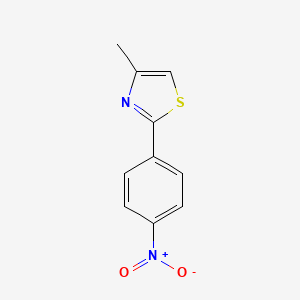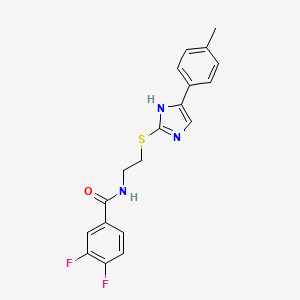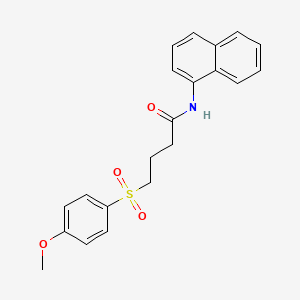
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” is a complex organic compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound also contains a nitrophenyl group, which is a phenyl ring (a variant of benzene) that has a nitro group (-NO2) attached to it .
Synthesis Analysis
While specific synthesis methods for “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” are not available, thiazole compounds are generally synthesized through the reaction of α-haloketones with thioamides . The nitrophenyl group can be introduced through nitration, a process that involves the substitution of a hydrogen atom by a nitro group.Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” would be characterized by the presence of a thiazole ring, a nitrophenyl group, and a methyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” would depend on its exact structure. Thiazole compounds are generally stable and have low reactivity. They are polar due to the presence of nitrogen and sulfur atoms in the ring .科学的研究の応用
Biodegradation and Environmental Applications
Thiazole compounds have been studied for their role in environmental bioremediation. For instance, certain microorganisms capable of degrading similar nitrophenyl derivatives have been isolated, highlighting the potential of these compounds in environmental cleanup processes. The degradation pathways often lead to the formation of less toxic intermediates, such as catechol, indicating the microbial chemotaxis and biodegradation capabilities towards nitrophenyl compounds (Bhushan et al., 2000).
Anticancer and Antifungal Applications
Research on thiazole derivatives has shown significant anticandidal and anticancer activities. For example, specific nitro-substituted thiazolyl hydrazone derivatives demonstrated effective anticandidal activity against Candida utilis and promising anticancer properties against MCF-7 cancer cells (Altıntop et al., 2014). These findings suggest that modifications in the thiazole structure can lead to compounds with potential therapeutic applications.
Chemosensor Development
Thiazole-based fluorophores have been explored for their applications in detecting metal ions, such as aluminum (III), due to their selective binding and fluorescence properties. Such compounds are promising for the development of selective Al3+ detectors, which could be useful in biological and environmental monitoring (Lambert et al., 2000). This research underscores the versatility of thiazole derivatives in creating sensitive and selective sensors for metal ions.
Material Science and Corrosion Inhibition
Thiazole compounds are also investigated for their potential as corrosion inhibitors, offering a promising approach to protecting materials from degradation. Theoretical calculations have been used to predict the corrosion inhibiting activities of thiazole derivatives, demonstrating the relationship between their molecular properties and inhibitory effectiveness (Koparir, 2022).
Antimicrobial Activity
Some thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing moderate activity against certain bacterial and fungal species. This suggests their potential use in developing new antimicrobial agents (Vinusha et al., 2015).
将来の方向性
作用機序
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other molecules affect the activity of this compound.
特性
IUPAC Name |
4-methyl-2-(4-nitrophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJCMCZSVYVDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)


![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)
![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)
![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol](/img/structure/B2570836.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)


![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)